Prodigiosin hydrochloride

Description

Properties

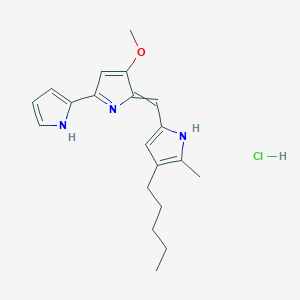

Molecular Formula |

C20H26ClN3O |

|---|---|

Molecular Weight |

359.9 g/mol |

IUPAC Name |

3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride |

InChI |

InChI=1S/C20H25N3O.ClH/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17;/h7,9-13,21-22H,4-6,8H2,1-3H3;1H |

InChI Key |

UQRGJSTXVCWXNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Crimson Tide: A Technical Guide to the History, Discovery, and Science of Prodigiosin from Serratia marcescens

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating history and scientific exploration of prodigiosin (B1679158), the vibrant red pigment produced by the bacterium Serratia marcescens. From its earliest observations as a "miraculous" blood-like substance on communion wafers to its current status as a promising therapeutic agent, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. This guide covers the historical milestones, detailed experimental protocols for its study, quantitative data on its production, and the intricate signaling pathways that govern its biosynthesis.

A History Steeped in Wonder and Science

The story of prodigiosin is a captivating journey from superstition to scientific understanding. The earliest recorded observations of the pigment produced by Serratia marcescens date back to antiquity, where its appearance on starchy foods like bread and polenta was often interpreted as a miraculous or ominous sign of "bleeding" bread.[1]

A pivotal moment in the scientific investigation of this phenomenon occurred in 1819 when a Venetian pharmacist, Bartolomeo Bizio, investigated an outbreak of blood-red discoloration on polenta.[1] He identified the causative agent as a microorganism, which he named Serratia marcescens in honor of the Italian physicist Serafino Serrati. The pigment itself was later named prodigiosin, derived from the Latin word "prodigiosus," meaning marvelous or prodigious, a nod to its historical association with miraculous events.[2]

It wasn't until the 20th century that the chemical nature of prodigiosin was unraveled. The structure of this unique tripyrrole pigment was first proposed and later confirmed through total synthesis in 1962.[2] This breakthrough paved the way for a deeper understanding of its biosynthesis and a surge in research into its diverse biological activities. Today, prodigiosin is recognized for its potent antimicrobial, immunosuppressive, and anticancer properties, making it a molecule of significant interest in the pharmaceutical industry.[1][3][4]

Quantitative Analysis of Prodigiosin Production

The production of prodigiosin by Serratia marcescens is highly influenced by various environmental and nutritional factors. Understanding these parameters is crucial for optimizing its yield for research and industrial applications. The following tables summarize quantitative data on prodigiosin production under different culture conditions.

Table 1: Effect of Physicochemical Parameters on Prodigiosin Production

| Parameter | Condition | Prodigiosin Yield (mg/L) | Reference |

| Temperature | 25°C | 25.10 (µg/L) | [1] |

| 30°C | 6528.81 (relative units) | [5] | |

| 37°C | No production | [5] | |

| pH | 7.0 | 6528.81 (relative units) | [5] |

| 9.0 | Higher production | [6] | |

| 3.0 & 12.0 | No production | [5] | |

| Aeration | Shaker (150 rpm) | 22.50 (µg/L) | [1] |

| Static | No production | [1] | |

| Incubation Time | 36 hours | 22.20 (µg/L) | [1] |

| 48 hours | 49,500 | [4] | |

| 72 hours | Peak production | [2] |

Table 2: Effect of Nutritional Sources on Prodigiosin Production

| Nutrient Source | Substrate | Prodigiosin Yield (mg/L) | Reference |

| Carbon Source | Dextrose | 22.40 (mg/ml) | [1] |

| Mannitol (in Cassava wastewater) | 49,500 | [4] | |

| Peanut seed broth | 38,750 | [4] | |

| Sesame seed broth | 16,680 | [4] | |

| Nitrogen Source | Yeast Extract | 26.75 (µg/L) | [1] |

| Peptone | 9.15 (µg/L) | [1] | |

| Casein | 4,280 | [4] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Serratia marcescens, and the extraction, purification, and quantification of prodigiosin.

Cultivation of Serratia marcescens for Prodigiosin Production

Objective: To cultivate Serratia marcescens under optimal conditions to induce prodigiosin production.

Materials:

-

Serratia marcescens strain (e.g., ATCC 8100)

-

Nutrient Broth (NB) or Peptone Glycerol Broth (PGB)

-

Sterile culture flasks

-

Incubator shaker

-

Spectrophotometer

Protocol:

-

Prepare the desired culture medium (e.g., PGB: 5 g/L peptone, 10 g/L glycerol).

-

Sterilize the medium by autoclaving at 121°C for 15 minutes.

-

Inoculate the sterile medium with a fresh overnight culture of Serratia marcescens.

-

Incubate the culture at 28-30°C with shaking (e.g., 150-200 rpm) for 48-72 hours.[1][5]

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

-

Prodigiosin production can be visually observed by the appearance of a red pigment in the culture.

Extraction and Purification of Prodigiosin

Objective: To extract and purify prodigiosin from the bacterial culture.

Materials:

-

Serratia marcescens culture broth

-

Centrifuge and centrifuge tubes

-

Solvents: Acidified ethanol (B145695) (e.g., 4% 1M HCl in ethanol), chloroform (B151607), methanol (B129727), ethyl acetate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent for TLC (e.g., chloroform:methanol, 9:1 v/v)

Protocol:

Extraction:

-

Harvest the bacterial cells from the culture broth by centrifugation at 8,000-10,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in acidified ethanol. The volume of the solvent should be sufficient to fully immerse the pellet.

-

Agitate the mixture vigorously (e.g., by vortexing or sonication) until the red pigment is extracted into the solvent.

-

Centrifuge the mixture again to pellet the cell debris.

-

Carefully collect the red-colored supernatant containing the crude prodigiosin extract.

Purification:

-

Concentrate the crude extract using a rotary evaporator.

-

For purification by column chromatography, prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

-

Load the concentrated crude extract onto the column.

-

Elute the pigment using a solvent system of increasing polarity (e.g., a gradient of chloroform in hexane, followed by a gradient of methanol in chloroform).

-

Collect the red-colored fractions.

-

Monitor the purity of the fractions using TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol, 9:1). Prodigiosin should appear as a distinct red spot.

-

Combine the pure fractions and evaporate the solvent to obtain purified prodigiosin.

Quantification of Prodigiosin

Objective: To determine the concentration of prodigiosin in a sample.

Materials:

-

Purified prodigiosin sample

-

Acidified ethanol

-

Spectrophotometer

-

Cuvettes

Protocol:

-

Dissolve the prodigiosin sample in acidified ethanol.

-

Measure the absorbance of the solution at 535 nm using a spectrophotometer.[7] Use acidified ethanol as a blank.

-

The concentration of prodigiosin can be calculated using the Beer-Lambert law (A = εbc), where:

-

A is the absorbance at 535 nm.

-

ε is the molar extinction coefficient of prodigiosin in acidified ethanol (approximately 101,200 M⁻¹ cm⁻¹).

-

b is the path length of the cuvette (usually 1 cm).

-

c is the concentration of prodigiosin.

-

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To analyze the purity and quantify prodigiosin using HPLC.

Materials:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)

-

Prodigiosin standard

Protocol:

-

Prepare a standard solution of prodigiosin of known concentration.

-

Filter the prodigiosin sample and standard through a 0.22 µm syringe filter.

-

Inject the sample and standard into the HPLC system.

-

Run the analysis using a suitable gradient program for the mobile phase.

-

Monitor the elution profile at 535 nm.

-

The retention time of the peak in the sample should match that of the prodigiosin standard.

-

The purity of the sample can be determined by the percentage of the peak area corresponding to prodigiosin relative to the total peak area.

-

Quantification can be performed by comparing the peak area of the sample to a standard curve generated from known concentrations of the prodigiosin standard.[8][9][10]

Regulatory and Signaling Pathways

The biosynthesis of prodigiosin in Serratia marcescens is a tightly regulated process, controlled by a complex network of signaling pathways that respond to both intracellular and environmental cues. The genes responsible for prodigiosin synthesis are organized in the pig operon (pigA-N).[1]

Caption: Simplified workflow of prodigiosin biosynthesis from its precursors.

Several key regulatory systems have been identified that modulate the expression of the pig operon:

Quorum Sensing: Serratia marcescens utilizes N-acyl-homoserine lactone (AHL)-based quorum sensing to coordinate gene expression with population density. The SmaI/SmaR system is a primary quorum sensing circuit involved in regulating prodigiosin production.[3] At high cell densities, the concentration of AHLs increases, leading to the activation of transcriptional regulators that can influence the expression of the pig operon.

Caption: Quorum sensing regulation of the pig operon in Serratia marcescens.

Two-Component Systems: These systems allow bacteria to sense and respond to environmental stimuli. Several two-component systems have been implicated in the regulation of prodigiosin synthesis, including:

-

EnvZ/OmpR: This system, typically involved in responding to changes in osmolarity, has been shown to positively regulate prodigiosin production. The response regulator OmpR directly binds to the promoter region of the pig operon, enhancing its transcription.[2][11]

-

RssA/RssB: In contrast to EnvZ/OmpR, the RssA/RssB two-component system acts as a negative regulator of prodigiosin biosynthesis. The response regulator RssB can repress the transcription of the pig operon.[12][13]

Caption: Regulation of the pig operon by two-component systems.

Other Transcriptional Regulators: A number of other transcriptional factors have been identified that directly or indirectly influence prodigiosin production. For instance, the PigP protein is a positive regulator that directly enhances the transcription of the pig operon.[5] Conversely, the global regulator Fnr has been shown to repress the expression of the pig gene cluster.[8]

The interplay of these various regulatory networks allows Serratia marcescens to fine-tune the production of prodigiosin in response to a complex array of internal and external signals, ensuring its synthesis occurs under the most favorable conditions. Further research into these intricate regulatory mechanisms will be crucial for the rational design of strategies to enhance the production of this valuable secondary metabolite for biotechnological and pharmaceutical applications.

References

- 1. Frontiers | PtrA regulates prodigiosin synthesis and biological functions in Serratia marcescens FZSF02 [frontiersin.org]

- 2. Improving prodigiosin production by transcription factor engineering and promoter engineering in Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification of Essential Genes Associated With Prodigiosin Production in Serratia marcescens FZSF02 [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. A Serratia marcescens PigP Homolog Controls Prodigiosin Biosynthesis, Swarming Motility and Hemolysis and Is Regulated by cAMP-CRP and HexS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced Prodigiosin Production in Serratia marcescens JNB5-1 by Introduction of a Polynucleotide Fragment into the pigN 3′ Untranslated Region and Disulfide Bonds into O-Methyl Transferase (PigF) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Frontiers | Fnr Negatively Regulates Prodigiosin Synthesis in Serratia sp. ATCC 39006 During Aerobic Fermentation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Prodigiosin production from Serratia marcescens strains obtained from farm soil | Semantic Scholar [semanticscholar.org]

- 11. Frontiers | Transcriptional factor OmpR positively regulates prodigiosin biosynthesis in Serratia marcescens FZSF02 by binding with the promoter of the prodigiosin cluster [frontiersin.org]

- 12. The RssB/RssA two-component system regulates biosynthesis of the tripyrrole antibiotic, prodigiosin, in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]

Prodigiosin Hydrochloride: A Technical Guide to its Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosin (B1679158), a vibrant red tripyrrole pigment produced by Serratia marcescens and other bacteria, has garnered significant scientific interest due to its broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and multifaceted biological effects of its hydrochloride salt, prodigiosin hydrochloride. The document details its potent pro-apoptotic, anticancer, immunosuppressive, and antimicrobial properties.[4][5] Experimental protocols for the extraction, purification, and characterization of this compound are provided, alongside methodologies for assessing its biological activity. Furthermore, key signaling pathways modulated by this compound are illustrated to elucidate its mechanisms of action. All quantitative data are summarized in structured tables for ease of reference and comparison.

Molecular Structure and Physicochemical Properties

This compound is the salt form of prodigiosin, a secondary metabolite characterized by a unique tripyrrole skeleton.[6] The hydrochloride moiety enhances its stability, particularly in acidic conditions.[4]

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₀H₂₅N₃O · HCl | [4][7] |

| Molecular Weight | 359.9 g/mol | [4][8] |

| Appearance | Purple to purplish-red powder | [9] |

| IUPAC Name | 4-methoxy-5-[(Z)-(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-1H,1′H-2,2′-bipyrrole hydrochloride | [1][10] |

| CAS Number | 56144-17-3 | [4][7] |

Table 2: Solubility and Stability of this compound

| Solvent | Solubility | Stability | References |

| Water | Insoluble | Unstable at alkaline pH | [2][4] |

| Acetonitrile (B52724) | Soluble | Stable in acidic pH | [4][7] |

| Methanol (B129727) | Soluble | Solutions (2 mg/mL) stable for at least 6 months at -20°C | [4] |

| Chloroform | Soluble | [4][7] | |

| DMSO | Soluble | Solutions (2 mg/mL) stable for at least 6 months at -20°C | [4][9] |

| Ethanol | Soluble | [3] | |

| Acetone | Soluble | [3] | |

| Hexane | Soluble | [3] | |

| Ether | Moderately soluble | [2] |

Spectral Properties

The spectral characteristics of prodigiosin are crucial for its identification and quantification. Its color is pH-dependent, appearing red in acidic conditions, and yellow-orange in alkaline environments.[11][12]

Table 3: Spectral Characteristics of Prodigiosin

| Technique | Wavelength/Wavenumber | Observations | References |

| UV-Visible Spectroscopy (Acidic Ethanol) | λmax ≈ 535 nm | Corresponds to the characteristic red color. | [3][11] |

| UV-Visible Spectroscopy (Acidic Methanol) | λmax ≈ 536 nm | [13] | |

| UV-Visible Spectroscopy (Neutral pH) | λmax ≈ 533 nm | Red hue. | [12] |

| UV-Visible Spectroscopy (Acidic pH, e.g., 2.0) | λmax ≈ 540 nm | Pink color. | [12] |

| UV-Visible Spectroscopy (Alkaline pH, e.g., 9.0) | λmax ≈ 468 nm | Orange color. | [12] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy (cm⁻¹) | ~3340 | N-H stretching | [13] |

| ~2924, ~2853 | C-H stretching | [13] | |

| ~1609 | C=C stretching in pyrrole (B145914) rings | [13] |

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable array of biological activities, making it a promising candidate for therapeutic development.

Anticancer and Pro-apoptotic Activity

Prodigiosin is a potent pro-apoptotic agent, inducing programmed cell death in a wide range of cancer cell lines, including hematopoietic, gastric, colon, breast, and lung cancers, often with minimal toxicity to non-malignant cells.[4][10] Its cytotoxic effects are dose- and time-dependent.[14]

Table 4: IC₅₀ Values of Prodigiosin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ | References |

| HL-60 | Human Promyelocytic Leukemia | 1.7 µg/mL | [14] |

| NCI-H292 | Human Mucoepidermoid Pulmonary Carcinoma | 3.6 µg/mL | [14] |

| Hep-2 | Human Laryngeal Carcinoma | 3.4 µg/mL | [14] |

| MCF-7 | Human Breast Adenocarcinoma | 5.1 µg/mL | [14] |

| MDA-MB-231 | Human Breast Adenocarcinoma | 62.52 nM (at 48h) | [15] |

| MDA-MB-468 | Human Breast Adenocarcinoma | 261.2 nM (at 48h) | [15] |

| A549 | Human Lung Carcinoma | 1.30 µg/mL | [16] |

| A375 | Human Malignant Melanoma | 1.25 µg/mL | [16] |

| HCT116 | Human Colorectal Carcinoma | 0.70 µg/mL | [16] |

| K562 | Human Chronic Myelogenous Leukemia | 79.6 nM | [12] |

| HT29 | Human Colorectal Adenocarcinoma | 0.45 µg/mL | [12] |

| SGC7901 | Human Gastric Adenocarcinoma | 1.30 µg/mL | [12] |

The apoptotic mechanism of prodigiosin is multifaceted and involves:

-

Induction of DNA damage: It can cause both single- and double-strand DNA breaks.[4]

-

Modulation of intracellular pH: Prodigiosin can disrupt the cellular pH gradient.[1]

-

Activation of Caspases: It induces the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[1]

-

Mitochondrial Pathway Involvement: It promotes the release of cytochrome c from the mitochondria.[1][10]

-

Regulation of Apoptotic Proteins: Prodigiosin can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[1]

Signaling Pathway Modulation

Prodigiosin exerts its effects by interfering with several key cellular signaling pathways.

-

Wnt/β-catenin Pathway: Prodigiosin acts as a potent inhibitor of this pathway, which is often aberrantly activated in cancers. It achieves this by decreasing the phosphorylation of LRP6, DVL2, and GSK3β, leading to the suppression of β-catenin-stimulated gene expression, such as cyclin D1.[8][10]

-

ERK Signaling Pathway: Prodigiosin has been shown to activate the ERK signaling pathway, which is involved in the induction of apoptosis and inhibition of autophagy in certain cancer cells.[4]

-

Intrinsic Apoptosis Pathway: Prodigiosin triggers the intrinsic apoptosis pathway by modulating the balance of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.

Antimicrobial and Antifungal Activity

Prodigiosin exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[17][18] Its mechanism of antimicrobial action is attributed to its ability to disrupt the plasma membrane.[17]

Immunosuppressive Activity

Prodigiosin has demonstrated T-cell-specific immunosuppressive activity, suggesting its potential in the treatment of autoimmune diseases and in preventing transplant rejection.[4]

Experimental Protocols

Extraction and Purification of Prodigiosin

This protocol outlines a general method for the extraction and purification of prodigiosin from Serratia marcescens.

-

Cultivation: Culture Serratia marcescens in a suitable medium (e.g., peptone-glycerol broth) under optimal conditions for pigment production (e.g., 28-30°C, with shaking).

-

Harvesting: Centrifuge the bacterial culture (e.g., 8000 x g for 15 minutes at 4°C) to pellet the cells.

-

Extraction: Resuspend the cell pellet in acidified methanol (e.g., methanol containing 4% 1M HCl). Vortex vigorously to ensure complete extraction of the pigment.

-

Clarification: Centrifuge the mixture to remove cell debris. The supernatant contains the crude prodigiosin extract.

-

Purification: The crude extract can be further purified using techniques such as thin-layer chromatography (TLC) or silica (B1680970) gel column chromatography. A common solvent system for column chromatography is a gradient of n-hexane and ethyl acetate.

-

Characterization: The purity and identity of the prodigiosin can be confirmed by HPLC, UV-Vis spectroscopy, and mass spectrometry.

High-Performance Liquid Chromatography (HPLC) Analysis

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and acetonitrile in 0.2% acetic acid is often used.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV-Vis detector set at approximately 535 nm.

-

Purity: High-purity prodigiosin will show a single major peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or DMSO-d₆.

-

Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. 2D NMR techniques like COSY, HSQC, and HMBC can be used for detailed structural elucidation.

Broth Microdilution Assay for Antibacterial Activity

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., 1 x 10⁸ CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Sulforhodamine B (SRB) Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

Staining: Wash the plates with water and stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, p-LRP6, p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a natural product with a diverse and potent range of biological activities, particularly in the realm of oncology. Its ability to induce apoptosis and modulate key signaling pathways in cancer cells underscores its potential as a lead compound for the development of novel anticancer therapeutics. The detailed molecular, physicochemical, and biological data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers and scientists working to further elucidate the therapeutic potential of this fascinating molecule. Continued investigation into its mechanisms of action and preclinical development is warranted to fully realize its clinical utility.

References

- 1. rjlbpcs.com [rjlbpcs.com]

- 2. scispace.com [scispace.com]

- 3. auremn.org [auremn.org]

- 4. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Prodigiosin from Serratia Marcescens in Cockroach Inhibits the Proliferation of Hepatocellular Carcinoma Cells through Endoplasmic Reticulum Stress-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction of prodigiosin from Serratia marcescens and its application as an antibacterial spray - IP Int J Med Microbiol Trop Dis [ijmmtd.org]

- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. canvaxbiotech.com [canvaxbiotech.com]

- 17. researchgate.net [researchgate.net]

- 18. japsonline.com [japsonline.com]

mechanism of action of prodigiosin in cancer cells

**A Technical Guide to the

Anticancer Mechanisms of Prodigiosin (B1679158)**

Audience: Researchers, scientists, and drug development professionals.

Abstract: Prodigiosin, a tripyrrole red pigment produced by Serratia marcescens and other bacteria, has garnered significant interest for its potent anticancer properties.[1][2][3] This document provides an in-depth overview of the molecular mechanisms through which prodigiosin exerts its cytotoxic and pro-apoptotic effects on cancer cells. It details the compound's impact on critical cellular processes, including apoptosis, cell cycle regulation, and key signaling pathways. Furthermore, this guide summarizes quantitative data on its efficacy and outlines standard experimental protocols for its investigation, aiming to equip researchers with the foundational knowledge required for future studies and therapeutic development.

Core Mechanisms of Action

Prodigiosin employs a multi-pronged approach to inhibit cancer cell proliferation and induce cell death. Its mechanisms are complex and can vary depending on the cancer cell type, but they primarily converge on the induction of apoptosis, disruption of the cell cycle, and modulation of intracellular pH.[4][5][6] The anticancer activity of prodigiosin is attributed to its ability to induce programmed cell death, inhibit the cell cycle, cleave DNA, and modulate pH.[7]

Induction of Apoptosis

A primary mechanism of prodigiosin's anticancer activity is the induction of apoptosis, or programmed cell death, in a wide array of cancer cell lines.[4][6] This process is often selective for malignant cells, with minimal toxicity to normal cells.[8][9] Prodigiosin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

-

Intrinsic Pathway Activation: Prodigiosin disrupts mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytosol.[10] This release is often mediated by the modulation of the Bcl-2 family of proteins. Prodigiosin has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio and promoting mitochondrial permeabilization.[4][8] The released cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[2][4]

-

Extrinsic Pathway and Other Pro-Apoptotic Effects: Beyond the mitochondrial pathway, prodigiosin has been shown to downregulate inhibitors of apoptosis proteins (IAPs) such as XIAP, cIAP-1, and cIAP-2.[4] It can also induce endoplasmic reticulum (ER) stress, leading to an unfolded protein response (UPR) and subsequent apoptosis, partly through the upregulation of the transcription factor CHOP.[11] Furthermore, prodigiosin can generate reactive oxygen species (ROS), which cause DNA damage and trigger apoptotic pathways.[12]

Cell Cycle Arrest

Prodigiosin disrupts the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating. It has been observed to cause cell cycle arrest at different phases, including G1 and S phases, depending on the cell line.[6] This arrest is achieved by modulating the expression and activity of key cell cycle regulatory proteins. For instance, in Jurkat T cells, prodigiosin was found to inhibit cyclin E, cyclin-dependent kinase 2 (cdk2), p21, and p27, and prevent the phosphorylation of the Retinoblastoma (Rb) protein.[13] This prevents the cell from transitioning from the G1 to the S phase.

Disruption of Intracellular pH

A unique mechanism of prodigiosin is its ability to act as a proton-sequestering agent, disrupting intracellular pH gradients.[14] It can neutralize acidic compartments within the cell, such as lysosomes.[1] This disruption of pH homeostasis can trigger apoptotic signals and interfere with cellular processes that rely on specific pH environments, such as autophagy.[1][14]

Inhibition of Key Signaling Pathways

Prodigiosin has been shown to modulate several signaling pathways that are often dysregulated in cancer:

-

Wnt/β-catenin Pathway: Prodigiosin is a potent inhibitor of the Wnt/β-catenin pathway. It can target multiple components of this pathway, including LRP6, DVL, and GSK3β, leading to decreased levels of active β-catenin and reduced expression of Wnt target genes like cyclin D1.[15][16]

-

MAPK Pathway: The compound can impede the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival.[8] Inhibition of the p38 MAP kinase has been shown to prevent prodigiosin-mediated cell death in some contexts.[1]

-

PI3K/Akt/mTOR Pathway: In some cancer cells, prodigiosin has been found to inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth and survival.[12]

Quantitative Data: Cytotoxicity Across Cancer Cell Lines

The cytotoxic efficacy of prodigiosin is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for prodigiosin vary significantly across different cancer cell lines, highlighting a degree of cell-type-specific activity.

| Cancer Cell Line | Cancer Type | IC50 Value | Reference |

| Hematologic Cancers | |||

| HL-60 | Promyelocytic Leukemia | 1.7 µg/mL | [1] |

| HL-60 | Promyelocytic Leukemia | 79.6 nM | [7] |

| K562 | Chronic Myelogenous Leukemia | Sensitive | [7] |

| Jurkat | T-cell Leukemia | Sensitive | [13] |

| Solid Tumors | |||

| NCI-H292 | Lung Mucoepidermoid Carcinoma | 3.6 µg/mL | [1] |

| A549 | Lung Carcinoma | 0.39 µg/mL | [7] |

| A549 | Lung Carcinoma | 1.30 µg/mL | [17] |

| Hep-2 | Larynx Epidermoid Carcinoma | 3.4 µg/mL | [1] |

| HepG2 | Hepatocellular Carcinoma | 0.04 µM | [15] |

| MCF-7 | Breast Adenocarcinoma | 5.1 µg/mL | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | 62.52 nM (at 48h) | [15] |

| MDA-MB-468 | Breast Adenocarcinoma | 261.2 nM (at 48h) | [15] |

| HT-29 | Colon Adenocarcinoma | 0.45 µg/mL | [7] |

| HCT116 | Colorectal Carcinoma | 0.62 µg/mL | [17] |

| SGC7901 | Gastric Adenocarcinoma | 1.30 µg/mL | [7] |

| PC3 | Prostate Cancer | Sensitive | [4] |

| JEG3 | Choriocarcinoma | Sensitive | [4][18] |

Experimental Protocols

Investigating the anticancer mechanism of prodigiosin involves a range of standard cell and molecular biology techniques.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells/mL) in a 96-well plate and incubate for 24 hours to allow for attachment.[5]

-

Treatment: Treat the cells with serial dilutions of prodigiosin for a specified period (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the control and determine the IC50 value.

-

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

-

Methodology:

-

Cell Treatment: Treat cells with prodigiosin at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

-

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Methodology:

-

Cell Treatment and Harvesting: Treat cells with prodigiosin and harvest as described above.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.

-

Western Blotting for Protein Expression Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

-

Methodology:

-

Protein Extraction: Lyse prodigiosin-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin E, p-Rb). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations: Pathways and Workflows

Caption: Prodigiosin's multifaceted mechanism of action in cancer cells.

Caption: Experimental workflow for assessing prodigiosin's anticancer activity.

Caption: Prodigiosin's role as a pH modulator in cancer cells.

References

- 1. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines | MDPI [mdpi.com]

- 3. Anticancer and Immunomodulatory Activities of Prodigiosin Extracted and Purified from Serratia marcescens [journal.waocp.org]

- 4. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer and Immunomodulatory Activities of Prodigiosin Extracted and Purified from Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Promising Natural Red Pigment “Prodigiosin” Sensitizes Colon Cancer Cells to Ionizing Radiation, Induces Apoptosis, and Impedes MAPK/TNF-α/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prodigiosins as anti cancer agents: living upto their name - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prodigiosin induces apoptosis by acting on mitochondria in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of the proapoptotic drug prodigiosin on cell cycle-related proteins in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Natural Derivatives and Analogs of Prodigiosin (B1679158)

Introduction

Prodigiosin is a secondary metabolite renowned for its vibrant red pigmentation and significant therapeutic potential.[1] Belonging to the prodiginine family of natural products, it features a characteristic tripyrrole skeleton.[2][3] These compounds are produced by various Gram-negative and Gram-positive bacteria, most notably Serratia marcescens, but also species of Streptomyces, Vibrio, and Pseudoalteromonas.[3][4] The prodiginine family has garnered substantial interest from the scientific and pharmaceutical communities due to a wide array of biological activities, including anticancer, immunosuppressive, antibacterial, antifungal, antimalarial, and antiprotozoal properties.[5][6][7]

Prodigiosin and its analogs often exhibit selective cytotoxicity, inducing apoptosis in a multitude of cancer cell lines with minimal toxicity to non-malignant cells.[8][9] This selectivity, combined with novel mechanisms of action, positions them as promising candidates for drug development. This guide provides a comprehensive overview of the natural derivatives and synthetic analogs of prodigiosin, their mechanisms of action, quantitative bioactivity data, and the experimental protocols used for their evaluation.

Chemical Structures: The Prodiginine Family

The core structure of prodiginines is a pyrrolylpyrromethene skeleton.[1] Prodigiosin itself is composed of three pyrrole (B145914) rings (designated A, B, and C), where two rings form a bipyrrole unit and the third is linked via a methylene (B1212753) bridge.[8][10] Natural derivatives and synthetic analogs are typically distinguished by variations in the alkyl substituents on the pyrrole rings.

Table 1: Major Natural Derivatives and Analogs of Prodigiosin

| Compound Name | Chemical Structure | Source Organism(s) | Key Bioactivities |

| Prodigiosin | C₂₀H₂₅N₃O | Serratia marcescens, Vibrio psychroerythrus, Hahella chejuensis[4] | Anticancer, Immunosuppressive, Antimicrobial, Antimalarial[4][6] |

| Cycloprodigiosin | C₂₀H₂₃N₃O | Pseudoalteromonas, Alteromonas rubra[5][7] | Antimalarial, Antimicrobial[5][11] |

| Undecylprodigiosin | C₂₅H₃₅N₃O | Streptomyces coelicolor[12] | Immunosuppressive, Anticancer |

| 2-(p-hydroxybenzyl) prodigiosin | C₂₇H₂₉N₃O₂ | Pseudoalteromonas rubra[7][11] | Antimicrobial, Cytotoxic[11] |

| Metacycloprodigiosin | C₂₅H₃₃N₃O | Marine actinomycete | Antimalarial[5] |

| Obatoclax | C₂₉H₃₅ClN₄O | Synthetic Analog | Anticancer (pro-apoptotic)[8] |

Biosynthesis of Prodigiosin

The biosynthesis of prodigiosin follows a bifurcated pathway, culminating in the enzymatic condensation of two key precursors: 2-methyl-3-n-amyl-pyrrole (MAP) and 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC).[3][8] The final condensation step is catalyzed by the enzyme PigC.[10][13] The precursors for this pathway include common amino acids like proline, serine, and methionine, as well as acetate (B1210297) and pyruvate.[2][4]

Biological Activities and Mechanisms of Action

Prodigiosin and its analogs target multiple cellular pathways, leading to their diverse biological effects.

Anticancer Activity

The anticancer properties of prodiginines are the most extensively studied. They induce apoptosis (programmed cell death) in a wide range of cancer cells, including those that are multi-drug resistant, with minimal effect on normal cells.[1][8]

Key Mechanisms:

-

Induction of Endoplasmic Reticulum (ER) Stress: Prodigiosin can activate ER stress pathways, such as the PERK-eIF2α-ATF4-CHOP and IRE1α-JNK pathways, leading to apoptosis.[14]

-

Modulation of Bcl-2 Family Proteins: It downregulates the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins like Bax, thereby shifting the cellular balance towards apoptosis.[15]

-

DNA Damage: Prodigiosin can bind with copper ions to form a complex that mediates the cleavage of double-stranded DNA, acting as a chemical nuclease.[9][16]

-

pH Disruption: The compounds can function as H⁺/Cl⁻ symporters, disrupting intracellular pH gradients, particularly in acidic organelles like lysosomes, which can trigger cell death.[4]

-

Signaling Pathway Interference: Prodigiosin has been shown to inhibit the Wnt/β-catenin signaling pathway and restore p53 pathway activity in tumors with mutated p53.[10][17]

Immunosuppressive Activity

Prodigiosin demonstrates potent immunosuppressive effects, primarily by inhibiting T-cell proliferation.[18] Its mechanism is distinct from common immunosuppressants like cyclosporin (B1163) A. Prodigiosin and its derivatives inhibit the phosphorylation and activation of JAK-3, a tyrosine kinase crucial for signal transduction through the common gamma-chain of interleukin receptors (e.g., IL-2, IL-4, IL-7).[19] This blockade prevents T-cell activation and response.[18][19]

Antimicrobial and Antifungal Activity

Prodigiosin exhibits broad-spectrum antimicrobial activity.[5] It is generally more effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, but also shows activity against some Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[5][20][21] The proposed mechanisms include disruption of the cell wall and inhibition of protein synthesis.[22] Additionally, prodigiosin has demonstrated antifungal activity against various pathogenic fungi, including Candida albicans and Aspergillus niger.[5][21]

Quantitative Bioactivity Data

The potency of prodigiosin and its analogs is quantified using standard metrics such as the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Table 2: Cytotoxic Activity (IC₅₀) of Prodigiosin and Derivatives on Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time | Reference |

| Prodigiosin | HL-60 | Promyelocytic Leukemia | 1.7 | - | [23] |

| Prodigiosin | Hep-2 | Laryngeal Carcinoma | 3.4 | - | [23] |

| Prodigiosin | NCIH-292 | Lung Mucoepidermoid Carcinoma | 3.6 | - | [23] |

| Prodigiosin | MCF-7 | Breast Adenocarcinoma | 5.1 | - | [23] |

| Prodigiosin | A549 | Lung Cancer | 0.62 ± 0.05 | 48 h | [24] |

| Prodigiosin | A375 | Melanoma | 0.80 ± 0.03 | 48 h | [24] |

| Prodigiosin | MDA-MB-231 | Breast Cancer | 0.85 ± 0.01 | 48 h | [24] |

| Prodigiosin | HCT116 | Colorectal Carcinoma | 0.90 ± 0.04 | 48 h | [24] |

| Brominated PG | A549 | Lung Cancer | 1.00 ± 0.02 | 48 h | [24] |

| Dibrominated PG | A549 | Lung Cancer | 3.40 ± 0.08 | 48 h | [24] |

| Methyl-substituted Analog (16ba) | RT-112 (cisplatin-resistant) | Urothelial Carcinoma | ~0.0188 (18.8 nM) | 72 h | [16] |

Table 3: Antimicrobial Activity (MIC) of Prodigiosin

| Microorganism | Type | MIC (µg/mL) | Reference |

| Escherichia coli NCIM 2065 | Gram-negative | 15.9 (µM) | [20] |

| Staphylococcus aureus (ORSA) | Gram-positive | 1.0 - 4.0 | [25] |

| Staphylococcus aureus | Gram-positive | 5.5 | [26] |

| MRSA | Gram-positive | 11.0 | [26] |

| Enterococcus faecalis | Gram-positive | - | [25] |

| Streptococcus pyogenes | Gram-positive | - | [25] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of bioactive compounds. Below are protocols for key assays cited in prodigiosin research.

Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of prodigiosin or its analogs in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5x10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of prodigiosin in MHB. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (bacteria in broth without prodigiosin) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of prodigiosin in which no visible bacterial growth (turbidity) is observed.[26]

Conclusion and Future Directions

Prodigiosin and its growing family of natural and synthetic analogs represent a rich source of bioactive compounds with significant therapeutic promise. Their ability to selectively target cancer cells through multiple pro-apoptotic mechanisms makes them compelling candidates for oncology drug development. Furthermore, their unique immunosuppressive and broad-spectrum antimicrobial activities offer potential solutions for infectious diseases and autoimmune disorders.

Future research should focus on several key areas:

-

Medicinal Chemistry: Synthesizing novel analogs to improve potency, selectivity, and pharmacokinetic properties.[17][19]

-

Mechanism of Action: Further elucidating the specific molecular targets to better understand their polypharmacology.

-

Drug Delivery: Developing advanced formulations, such as nanocomposites, to overcome the hydrophobicity and improve the bioavailability of prodiginines.[9]

-

Clinical Trials: Advancing the most promising candidates, like the synthetic analog obatoclax, through rigorous clinical evaluation.[8][27]

The continued exploration of prodiginines is poised to unlock new therapeutic strategies for some of the most challenging diseases facing modern medicine.

References

- 1. Prodigiosin and its potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Prodigiosin - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]

- 9. Frontiers | Selective Cytotoxic Activity of Prodigiosin@halloysite Nanoformulation [frontiersin.org]

- 10. Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition | PLOS One [journals.plos.org]

- 11. Frontiers | Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review [frontiersin.org]

- 12. Prodigiosin and its potential applications - ProQuest [proquest.com]

- 13. Chemoenzymatic synthesis of prodigiosin analogues—exploring the substrate specificity of PigC - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00913K [pubs.rsc.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. T-cell specific immunosuppression by prodigiosin isolated from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and immunosuppressive activity of novel prodigiosin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antimicrobial activity of prodigiosin isolated from Serratia marcescens UFPEDA 398 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. encyclopedia.pub [encyclopedia.pub]

The Crimson Tide Within: Unveiling the Biological Role of Prodigiosin in Producing Organisms

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosin (B1679158), a vibrant red tripyrrole pigment, is a secondary metabolite produced by a select group of bacteria, most notably Serratia marcescens. Beyond its striking coloration, prodigiosin possesses a remarkable spectrum of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. This technical guide delves into the multifaceted biological roles of prodigiosin in its producing organisms, exploring the intricate regulatory networks that govern its synthesis and its potential functions in microbial ecology and survival. This document provides a comprehensive overview of the current understanding of prodigiosin, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved in its production.

Introduction: The Enigmatic Red Pigment

Prodigiosin and its analogs, collectively known as prodiginines, have garnered significant attention in the scientific community for their potent bioactivities.[1] While the therapeutic potential of prodigiosin is a major focus of research, its intrinsic biological role for the producing microorganisms remains a subject of ongoing investigation. This guide aims to synthesize the current knowledge on why bacteria such as Serratia marcescens invest significant metabolic energy in producing this complex molecule. Understanding the native functions of prodigiosin can provide crucial insights for its biotechnological production and the development of novel therapeutic agents.

Prodigiosin is synthesized via a bifurcated pathway, where two precursors, 2-methyl-3-n-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), are condensed to form the final pigment.[2][3] This biosynthesis is encoded by the pig gene cluster (pigA-N). The regulation of this cluster is tightly controlled by a complex network of signaling pathways, responding to various environmental and cellular cues.

Biological Activities of Prodigiosin: A Quantitative Perspective

Prodigiosin exhibits a broad range of biological activities against a diverse array of organisms. The following tables summarize the quantitative data on its minimum inhibitory concentrations (MIC) against various bacteria and fungi, and its half-maximal inhibitory concentrations (IC50) against several human cancer cell lines.

Table 1: Antibacterial Activity of Prodigiosin (Minimum Inhibitory Concentration - MIC)

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538 | 62.5 | [4] |

| Staphylococcus aureus | - | 8 | [5] |

| Methicillin-resistantStaphylococcus aureus (MRSA) | ATCC 43300 | 11 | [6] |

| Enterococcus faecalis | ATCC 29212 | 3.9 | [4] |

| Bacillus subtilis | - | 5 | [7] |

| Bacillus cereus | - | 4 | [7] |

| Escherichia coli | ATCC 8739 | 62.5 | [4] |

| Escherichia coli | NCIM 2065 | 15.9 (µM) | [8] |

| Pseudomonas aeruginosa | ATCC 27853 | 62.5 | [4] |

| Pseudomonas aeruginosa | MG | 16 | [7] |

| Klebsiella pneumoniae | NCIM 2706 | 22.6 (µM) | [8] |

| Salmonella Typhimurium | - | >500 | [9] |

| Chromobacterium violaceum | - | 4-16 | [10] |

| Clostridium perfringens | ATCC 13124 | 500 | [11] |

| Listeria monocytogenes | ATCC 7644 | >500 | [4] |

Table 2: Antifungal Activity of Prodigiosin (Minimum Inhibitory Concentration - MIC)

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | - | [12] |

| Candida parapsilosis | - | [12] |

| Cryptococcus neoformans | - | [12] |

| Aspergillus oryzae | - | |

| Aspergillus flavus | - | |

| Aspergillus niger | - | [13] |

| Fusarium oxysporum | 8 | [7] |

| Trichophyton mentagrophytes | - | |

| Trichophyton rubrum | - |

Table 3: Anticancer Activity of Prodigiosin (Half-Maximal Inhibitory Concentration - IC50)

| Cell Line | Cancer Type | IC50 | Reference |

| A549 | Human Lung Carcinoma | 0.39 µg/mL | [13] |

| A375 | Human Melanoma | 1.25 µg/mL | [1] |

| HCT116 | Human Colon Carcinoma | 0.62 µg/mL | [1] |

| HeLa | Human Cervical Cancer | 45.9 µM | [14] |

| HepG2 | Human Hepatocellular Carcinoma | 0.04 µM | [15] |

| HL-60 | Human Promyelocytic Leukemia | 1.7 µg/mL | [1] |

| K562 | Human Chronic Myelogenous Leukemia | 79.6 nM | [13] |

| MCF-7 | Human Breast Adenocarcinoma | 5.1 µg/mL | [1] |

| MDA-MB-231 | Human Breast Adenocarcinoma | 0.68 µg/mL | [1] |

| NCI-H292 | Human Lung Mucoepidermoid Carcinoma | 3.6 µg/mL | [1] |

| PC-3 | Human Prostate Adenocarcinoma | - | [6] |

| SGC7901 | Human Gastric Adenocarcinoma | 1.30 µg/mL | [13] |

| JEG3 | Human Choriocarcinoma | - | [6] |

Putative Biological Roles in Producing Organisms

While a definitive, singular role for prodigiosin has not been established, several hypotheses supported by experimental evidence suggest its importance in the lifestyle of producing bacteria.

-

Antimicrobial Competition: Prodigiosin exhibits potent antibacterial and antifungal activities, suggesting a role in outcompeting other microorganisms in their natural habitats, such as soil and water.[7] This would provide a significant ecological advantage by securing resources and niche dominance.

-

Biofilm Formation: The regulation of prodigiosin production is often linked to pathways that also control biofilm formation. This suggests a potential role for prodigiosin in the development, maturation, or dispersal of biofilms, which are crucial for bacterial survival and persistence.

-

Cell-Cell Communication: The production of prodigiosin is frequently regulated by quorum sensing, a cell-density-dependent communication system.[16][17] This indicates that prodigiosin synthesis is a coordinated, population-level behavior, possibly signaling a mature and dense community ready to engage in competitive or symbiotic interactions.

-

Energy Metabolism: Some studies suggest that prodigiosin may play a role in regulating cellular energy levels, potentially by influencing ATP production.[17]

-

Protection against Environmental Stress: There is some evidence to suggest that prodigiosin may offer protection against certain environmental stressors, although this role is less well-defined.

Regulation of Prodigiosin Biosynthesis: Key Signaling Pathways

The synthesis of prodigiosin in Serratia marcescens is a tightly regulated process, primarily controlled at the transcriptional level of the pig gene cluster. Several interconnected signaling pathways are involved, allowing the bacterium to integrate various environmental and cellular signals to modulate pigment production.

Quorum Sensing Regulation

Quorum sensing (QS) is a key regulatory mechanism that allows bacteria to coordinate gene expression in response to population density. In Serratia, N-acyl-homoserine lactone (AHL) based QS systems play a pivotal role in controlling prodigiosin production.[7][16]

Caption: Quorum sensing regulation of prodigiosin biosynthesis in Serratia marcescens.

In this system, AHL synthases like SmaI and SpnI produce AHL signal molecules. At high cell densities, AHLs accumulate and bind to transcriptional regulators such as SmaR and SpnR. This binding typically alleviates the repression exerted by these regulators on the pig operon, leading to the transcription of prodigiosin biosynthesis genes.[17][18]

Two-Component System Regulation

Two-component systems (TCSs) are another critical layer of regulation, allowing bacteria to sense and respond to a wide range of environmental stimuli. Several TCSs have been implicated in the control of prodigiosin production in Serratia.[18][19]

Caption: Regulation of prodigiosin biosynthesis by various two-component systems.

Examples of TCSs involved in prodigiosin regulation include:

-

EnvZ/OmpR: This system, typically involved in responding to osmolarity changes, has been shown to positively regulate prodigiosin production.[18]

-

CpxA/CpxR: This TCS, which responds to envelope stress, generally acts as a negative regulator of prodigiosin synthesis.[9][19]

-

RssA/RssB: This system also negatively controls prodigiosin production through the repression of the pig operon.[4][10]

The interplay between these and other regulatory systems, including additional transcriptional factors like PtrA and RcsB, creates a complex and fine-tuned network that ensures prodigiosin is produced under the most appropriate conditions for the bacterium.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of prodigiosin.

Extraction and Purification of Prodigiosin

This protocol describes a common method for extracting and purifying prodigiosin from a bacterial culture.

Materials:

-

Bacterial culture of a prodigiosin-producing strain (e.g., Serratia marcescens)

-

Acidified ethanol (B145695) (4% 1 M HCl in ethanol)[15]

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Spectrophotometer

-

Solvents for chromatography (e.g., chloroform, methanol)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Cell Harvesting: Grow the bacterial culture in a suitable liquid medium until significant red pigmentation is observed. Centrifuge the culture at a high speed (e.g., 12,000 rpm for 10 minutes) to pellet the cells.[15] Discard the supernatant.

-

Extraction: Add acidified ethanol to the cell pellet (e.g., 1 mL per pellet from a 1.5 mL culture).[15] Vortex vigorously to ensure complete resuspension and lysis of the cells, which will release the intracellular prodigiosin.

-

Clarification: Centrifuge the mixture again at high speed to pellet the cell debris.

-

Quantification: Carefully collect the red supernatant containing the crude prodigiosin extract. Measure the absorbance of the supernatant at 534 nm using a spectrophotometer.[15] Acidified ethanol can be used as a blank.

-

Purification (Optional): For higher purity, the crude extract can be concentrated under reduced pressure and subjected to silica gel column chromatography. Elute with a gradient of solvents, such as a chloroform-methanol mixture, to separate prodigiosin from other cellular components.

Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution

This protocol outlines the determination of the MIC of prodigiosin against a specific bacterial strain.

Materials:

-

Purified prodigiosin stock solution of known concentration

-

Bacterial strain to be tested

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Incubator

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Bacterial Inoculum: Grow the test bacterium in the appropriate broth to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the test medium.

-

Serial Dilution of Prodigiosin: In a 96-well plate, perform a two-fold serial dilution of the prodigiosin stock solution in the growth medium to obtain a range of concentrations.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the prodigiosin dilutions.

-

Controls: Include a positive control well (bacteria and medium, no prodigiosin) and a negative control well (medium only).

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of prodigiosin that completely inhibits visible growth of the bacterium.[5] Alternatively, the absorbance at 600 nm can be measured using a plate reader.

Assessment of Anticancer Activity using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of prodigiosin on cancer cells.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

Purified prodigiosin stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[20]

-

Sterile 96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a CO₂ incubator.

-

Treatment with Prodigiosin: Prepare serial dilutions of prodigiosin in complete cell culture medium. Remove the old medium from the cells and add the prodigiosin-containing medium to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

-

MTT Addition: After the incubation period, add a specific volume of MTT solution to each well (e.g., 10-20 µL) and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT. Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of around 630-690 nm can be used to subtract background absorbance.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each prodigiosin concentration relative to the untreated control. The IC50 value, the concentration of prodigiosin that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Conclusion and Future Perspectives

Prodigiosin remains a molecule of significant interest due to its potent and diverse biological activities. While its role as a potential therapeutic agent is being extensively explored, understanding its native biological functions in producing organisms is crucial for a holistic appreciation of its significance. The intricate regulatory networks governing its biosynthesis highlight its importance in the physiology and ecology of bacteria like Serratia marcescens. Future research should focus on further elucidating the precise molecular mechanisms by which prodigiosin exerts its various effects, both on competing organisms and on the producing host itself. A deeper understanding of its ecological roles will not only provide fundamental biological insights but also pave the way for the rational design of strategies to enhance its production for biotechnological and pharmaceutical applications. The continued exploration of this crimson tide within the microbial world promises to uncover further secrets with potential benefits for science and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. The RssB/RssA two-component system regulates biosynthesis of the tripyrrole antibiotic, prodigiosin, in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic bactericidal profiling of prodigiosin extracted from Serratia marcescens in combination with antibiotics against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Two component system CpxR/A regulates the prodigiosin biosynthesis by negative control in Serratia marcescens FS14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 11. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjlbpcs.com [rjlbpcs.com]

- 13. researchgate.net [researchgate.net]

- 14. cetjournal.it [cetjournal.it]

- 15. Prodigiosin Assay [bio-protocol.org]

- 16. Quorum sensing-regulated functions of Serratia marcescens are reduced by eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Frontiers | Identification of Essential Genes Associated With Prodigiosin Production in Serratia marcescens FZSF02 [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. cyrusbio.com.tw [cyrusbio.com.tw]

Prodigiosin Hydrochloride: A Comprehensive Technical Guide for Researchers

Prodigiosin (B1679158) hydrochloride, a vibrant red pigment produced by Serratia marcescens and other bacteria, has garnered significant attention within the scientific community for its broad spectrum of biological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing essential chemical data, outlining its mechanisms of action, and detailing relevant experimental protocols.

Core Chemical and Physical Data

Prodigiosin hydrochloride is the salt form of prodigiosin, a member of the tripyrrole family of compounds. The hydrochloride form enhances its stability and solubility in certain solvents, facilitating its use in experimental settings.

Chemical Identification and Properties

Multiple CAS numbers have been associated with prodigiosin and its hydrochloride salt. For clarity, the most frequently cited numbers are provided below.

| Identifier | Value | Source(s) |

| CAS Number (HCl) | 56144-17-3 | [1][2][3][4][5] |

| Alternate CAS (HCl) | 112373-40-7 | [6] |

| CAS Number (Free Base) | 82-89-3 | [6] |

| Molecular Formula | C₂₀H₂₅N₃O · HCl or C₂₀H₂₆ClN₃O | [1][2][3][4][6] |

| Molecular Weight | 359.89 g/mol | [1][2][3][5] |

| IUPAC Name | (E)-4-methoxy-5-((5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl)-1H,1'H-2,2'-bipyrrole hydrochloride | [6] |

Solubility and Stability

Proper handling and storage are crucial for maintaining the integrity of this compound.

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [2][5] |

| DMSO | Soluble | [2][5] |

| Methanol (B129727) | Soluble | [2][5] |

| Acetonitrile | Soluble | [2][5] |

| Chloroform | Soluble | [2][5] |

| Storage (Powder) | Stable for 2 years at -20°C | [1][2][3] |

| Storage (In DMSO) | Stable for 6 months at -80°C; 2 weeks at 4°C | [3] |

| pH Stability | Solutions are stable at acidic pH and unstable under alkaline conditions | [2] |

Mechanism of Action and Signaling Pathways

This compound exhibits a range of biological effects, including anticancer, immunosuppressive, antibacterial, and antifungal properties.[1][7] Its mechanism of action is multifaceted, involving the modulation of several key cellular processes. The compound is a potent proapoptotic agent, inducing programmed cell death in various cancer cell lines with minimal toxicity to nonmalignant cells.[2][8]

Key mechanisms include:

-

Inhibition of Wnt/β-catenin Signaling: this compound has been shown to inhibit the Wnt/β-catenin pathway, a critical signaling cascade in development and disease.[1][7] It can reduce the levels of phosphorylated LRP6 and DVL2, leading to decreased levels of both active and total β-catenin.[7]

-

Induction of Apoptosis: The compound triggers apoptosis through both caspase-dependent and -independent pathways.[9] It can induce the activation of caspase-8, caspase-9, and caspase-3, as well as the release of cytochrome c from mitochondria.[2]

-

DNA Damage: Prodigiosin can cause single- and double-strand DNA breaks, contributing to its cytotoxic effects.[2]

-

pH Modulation: It has been suggested that prodigiosin can disrupt cellular pH gradients by acting as a transmembrane transporter of H⁺ and Cl⁻ ions.[10]

-

Cell Cycle Arrest: The compound can inhibit cell cycle progression, further contributing to its antiproliferative activity.[2]

Caption: Wnt/β-catenin signaling pathway inhibition by this compound.

Experimental Protocols

The following sections provide an overview of common methodologies used in the study of this compound.

Production, Extraction, and Purification

Prodigiosin is typically produced via fermentation of Serratia marcescens. The extraction and purification protocol is a critical first step for obtaining the compound for experimental use.

Methodology:

-

Fermentation: Inoculate a suitable production medium (e.g., peptone-glycerol broth) with Serratia marcescens and incubate for 48-72 hours at 28-30°C with agitation.[11][12]

-

Cell Harvesting: Centrifuge the fermentation broth to pellet the bacterial cells containing the red pigment.

-